[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H21N3O4S3 . It has an average mass of 439.572 Da and a monoisotopic mass of 439.069427 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 742.6±70.0 °C at 760 mmHg . The vapour pressure is 0.0±2.5 mmHg at 25°C . The enthalpy of vaporization is 108.3±3.0 kJ/mol . The flash point is 402.9±35.7 °C . The index of refraction is 1.676 . The molar refractivity is 111.6±0.4 cm3 . It has 7 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . The polar surface area is 172 Å2 . The polarizability is 44.2±0.5 10-24 cm3 . The surface tension is 77.5±5.0 dyne/cm . The molar volume is 296.7±5.0 cm3 .Scientific Research Applications
- Research has explored its efficacy in reducing joint pain, inflammation, and disease progression in RA patients .
- Clinical trials evaluated its use in combination with remdesivir for severe COVID-19 cases, showing promising results in reducing mortality and hospitalization duration .
- Trials have assessed its impact on pruritus (itching), skin lesions, and quality of life in AD patients .
- Clinical trials are ongoing to assess its safety and efficacy in reducing disease activity and flares .
Rheumatoid Arthritis (RA) Treatment
COVID-19 Management
Atopic Dermatitis (AD)
Alopecia Areata (AA)
Systemic Lupus Erythematosus (SLE)
Inflammatory Bowel Disease (IBD)
These applications highlight the versatility of baricitinib across different disease contexts. Researchers continue to investigate its mechanisms, safety, and long-term effects, making it an intriguing compound in the field of immunology and pharmacology . If you’d like more details on any specific area, feel free to ask!
properties
IUPAC Name |
[2-(1-ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-2-27(24,25)21-9-7-12-10-13(5-6-15(12)21)16(22)11-26-18(23)14-4-3-8-20-17(14)19/h3-6,8,10H,2,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEUTHTVBHEDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.